2-(Oxolan-2-yl)cyclopropan-1-amine
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Overview
Description
2-(Oxolan-2-yl)cyclopropan-1-amine is an organic compound with the molecular formula C₇H₁₃NO It features a cyclopropane ring attached to an oxolane ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-2-yl)cyclopropan-1-amine typically involves the cyclopropanation of an oxolane derivative. One common method is the reaction of oxolane with a cyclopropane precursor under specific conditions. For example, the reaction can be carried out using a Grignard reagent or a similar organometallic compound to introduce the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amine group.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
2-(Oxolan-2-yl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Oxolan-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The cyclopropane and oxolane rings contribute to the compound’s stability and reactivity, affecting its overall behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
1-(Oxolan-2-yl)cyclopropan-1-amine: Similar structure but different positioning of the oxolane ring.
rac-(1R,2R)-2-(Oxolan-2-yl)cyclopropan-1-amine: A racemic mixture with similar structural features.
Uniqueness
2-(Oxolan-2-yl)cyclopropan-1-amine is unique due to its specific arrangement of the cyclopropane and oxolane rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-(oxolan-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H13NO/c8-6-4-5(6)7-2-1-3-9-7/h5-7H,1-4,8H2 |
InChI Key |
NXTPBKOURBYXFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2CC2N |
Origin of Product |
United States |
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